molecular formula C18H17NO2 B3327153 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one CAS No. 31786-96-6

7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one

Cat. No.: B3327153
CAS No.: 31786-96-6
M. Wt: 279.3 g/mol
InChI Key: DRBCCIKMQGBWPR-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of compounds characterized by a benzopyranone structure, which is a fusion of a benzene ring with a pyrone ring. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the reaction between 3-(Dimethylamino)phenol and ethyl acetoacetate in the presence of anhydrous zinc chloride in absolute ethanol under reflux conditions is commonly used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, it absorbs the light and re-emits it at a different wavelength, making it useful in fluorescence microscopy and spectroscopy. The molecular targets and pathways involved include interactions with various biomolecules, leading to changes in their fluorescence properties .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 4-Methylumbelliferone
  • Coumarin-6

Uniqueness

7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one is unique due to its strong fluorescence and stability under various conditions. Compared to other coumarin derivatives, it offers higher sensitivity and specificity in fluorescence-based applications .

Properties

IUPAC Name

7-(dimethylamino)-4-methyl-3-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-15-10-9-14(19(2)3)11-16(15)21-18(20)17(12)13-7-5-4-6-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBCCIKMQGBWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720868
Record name 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31786-96-6
Record name 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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